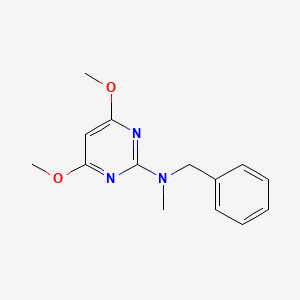![molecular formula C15H16F3N5O2S B12267234 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12267234.png)
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Metilsulfonilpiridin-2-il)piperazin-1-il]-6-(trifluorometil)pirimidina es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirimidina. Este compuesto se caracteriza por la presencia de un anillo de pirimidina sustituido con un grupo trifluorometil y un anillo de piperazina unido a una porción de metilsulfonilpiridina. Los derivados de pirimidina son conocidos por sus diversas actividades biológicas y son ampliamente estudiados por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[4-(3-Metilsulfonilpiridin-2-il)piperazin-1-il]-6-(trifluorometil)pirimidina generalmente involucra reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del núcleo de pirimidina, seguido de la introducción del grupo trifluorometil y el anillo de piperazina. La porción de metilsulfonilpiridina se une entonces al anillo de piperazina a través de reacciones de sustitución nucleofílica. Las condiciones de reacción a menudo implican el uso de bases fuertes, como el hidruro de sodio o el terc-butóxido de potasio, y disolventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento. La purificación del producto final se logra típicamente mediante técnicas de recristalización o cromatográficas.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[4-(3-Metilsulfonilpiridin-2-il)piperazin-1-il]-6-(trifluorometil)pirimidina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en el anillo de piperazina y el núcleo de pirimidina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador como el ácido acético.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Hidruro de sodio en DMF o DMSO.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
4-[4-(3-Metilsulfonilpiridin-2-il)piperazin-1-il]-6-(trifluorometil)pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles propiedades neuroprotectoras y antiinflamatorias.
Medicina: Se investiga por su posible uso en el tratamiento de enfermedades neurodegenerativas y como agente anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-[4-(3-Metilsulfonilpiridin-2-il)piperazin-1-il]-6-(trifluorometil)pirimidina implica su interacción con dianas moleculares y vías específicas. Se ha demostrado que inhibe la vía inflamatoria NF-kB y reduce el estrés del retículo endoplásmico, lo que lleva a una disminución de la apoptosis y la inflamación . La capacidad del compuesto para interactuar con estas vías lo convierte en un candidato prometedor para aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos similares
1-(2-Pirimidil)piperazina: Un derivado basado en piperazina conocido por su uso como metabolito de la buspirona.
Imatinib: Un derivado de pirimidina utilizado como agente terapéutico para tratar la leucemia.
Unicidad
4-[4-(3-Metilsulfonilpiridin-2-il)piperazin-1-il]-6-(trifluorometil)pirimidina es única debido a su patrón de sustitución específico, que imparte actividades biológicas distintas. Su combinación de un grupo trifluorometil y una porción de metilsulfonilpiridina mejora su potencial como agente neuroprotector y antiinflamatorio, diferenciándolo de otros derivados de pirimidina.
Propiedades
Fórmula molecular |
C15H16F3N5O2S |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
4-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H16F3N5O2S/c1-26(24,25)11-3-2-4-19-14(11)23-7-5-22(6-8-23)13-9-12(15(16,17)18)20-10-21-13/h2-4,9-10H,5-8H2,1H3 |
Clave InChI |
DHWVUCCIWQYFMJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12267154.png)
![4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12267174.png)
![Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12267175.png)
![1-(2-Chlorophenyl)-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea](/img/structure/B12267178.png)
![3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12267187.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B12267198.png)
![N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12267205.png)

![2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B12267210.png)
![5,11-dimethyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B12267211.png)
![N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12267215.png)
![4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12267220.png)
![N-cyclopropyl-4-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide](/img/structure/B12267225.png)
